- Transformations of the 2,7-Seco Aspidosperma Alkaloid Leuconolam, Structure Revision of epi-Leuconolam, and Partial Syntheses of Leuconoxine and Leuconodines A and F, Journal of Natural Products, 2014, 77(2), 327-338

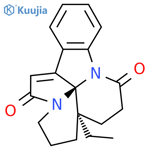

Cas no 93710-27-1 (Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-)

![Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- structure](https://ja.kuujia.com/scimg/cas/93710-27-1x500.png)

93710-27-1 structure

商品名:Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- 化学的及び物理的性質

名前と識別子

-

- Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-

- Leuconolam

- Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hyd...

- (8aR,12aS,14bS)-8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione

- [ "" ]

- (8aR,12aS,14aS)-8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione (ACI)

- Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione, 8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, stereoisomer (ZCI)

- (-)-Leuconolam

- DTXSID80918194

- AKOS040761980

- 8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino(8,1-ef)(1)benzazonine-6,13-(5H,9H)-dione

- B2703-156290

- Indolizino(8,1-ef)(1)benzazonine-6,13(5H,9H)-dione, 8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, stereoisomer

- 12-Ethyl-19-hydroxy-8,16-diazatetracyclo[10.6.1.02,7.016,19]nonadeca-1(18),2,4,6-tetraene-9,17-dione

- 93710-27-1

- Leuconolam sesquihydrate

- 3a-Ethyl-6,14a-dihydroxy-2,3,3a,4,5,14a-hexahydroindolizino[8,1-ef][1]benzazonin-13(1H)-onato

- 12-ETHYL-19-HYDROXY-8,16-DIAZATETRACYCLO[10.6.1.0(2),?.0(1)?,(1)?]NONADECA-1(18),2,4,6-TETRAENE-9,17-DIONE

-

- インチ: 1S/C19H22N2O3/c1-2-18-9-5-11-21-17(23)12-14(19(18,21)24)13-6-3-4-7-15(13)20-16(22)8-10-18/h3-4,6-7,12,24H,2,5,8-11H2,1H3,(H,20,22)

- InChIKey: OXDBJKLQCGAPQX-UHFFFAOYSA-N

- ほほえんだ: O=C1N2C3(C(CCC2)(CC)CCC(=O)NC2C(=CC=CC=2)C3=C1)O

計算された属性

- せいみつぶんしりょう: 326.16300

- どういたいしつりょう: 326.16304257g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 24

- 回転可能化学結合数: 1

- 複雑さ: 601

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 69.6Ų

じっけんとくせい

- 色と性状: Powder

- PSA: 69.64000

- LogP: 2.59920

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN4430-1 mL * 10 mM (in DMSO) |

Leuconolam |

93710-27-1 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 4140 | 2023-09-15 | |

| TargetMol Chemicals | TN4430-5 mg |

Leuconolam |

93710-27-1 | 98% | 5mg |

¥ 4,040 | 2023-07-11 | |

| TargetMol Chemicals | TN4430-5mg |

Leuconolam |

93710-27-1 | 5mg |

¥ 4040 | 2024-07-20 | ||

| A2B Chem LLC | AH93572-5mg |

Leuconolam |

93710-27-1 | 97.0% | 5mg |

$719.00 | 2024-07-18 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4430-1 mg |

Leuconolam |

93710-27-1 | 1mg |

¥2435.00 | 2022-02-28 | ||

| A2B Chem LLC | AH93572-1mg |

Leuconolam |

93710-27-1 | 97 | 1mg |

$599.00 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L94290-5mg |

Leuconolam |

93710-27-1 | 5mg |

¥4800.0 | 2022-04-27 | ||

| TargetMol Chemicals | TN4430-1 ml * 10 mm |

Leuconolam |

93710-27-1 | 1 ml * 10 mm |

¥ 4140 | 2024-07-20 |

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Catalysts: Tetraethylammonium chloride Solvents: Dichloromethane ; 12 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; rt

1.2 Reagents: Sodium carbonate Solvents: Water ; rt

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Progress in total syntheses of Leuconolam-Leuconoxine-Mersicarpine alkaloids, Youji Huaxue, 2016, 36(7), 1447-1464

合成方法 3

はんのうじょうけん

リファレンス

- Selective syntheses of leuconolam, leuconoxine, and mersicarpine alkaloids from a common intermediate through regiocontrolled cyclizations by Staudinger reactions, Organic Chemistry Frontiers, 2015, 2(3), 236-240

合成方法 4

はんのうじょうけん

リファレンス

- Generation of acyclic chiral building blocks containing a quaternary stereocenter. Formal synthesis of alkaloids of the leuconolam-leuconoxine-mersicarpine group, Tetrahedron, 2020, 76(51),

合成方法 5

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 30 min, rt

リファレンス

- Synthesis of leuconoxine, leuconodine B, and rhazinilam by transformation of melodinine E via 6-hydro-21-dehydroxyleuconolam, Tetrahedron, 2021, 79,

合成方法 6

はんのうじょうけん

リファレンス

- The Diaza[5.5.6.6]fenestrane Skeleton-Synthesis of Leuconoxine Alkaloids, Chemistry - A European Journal, 2016, 22(11), 3600-3610

合成方法 7

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran , Water ; 2.5 h, 40 °C

リファレンス

- Total Syntheses of (-)-Mersicarpine, (-)-Scholarisine G, (+)-Melodinine E, (-)-Leuconoxine, (-)-Leuconolam, (-)-Leuconodine A, (+)-Leuconodine F, and (-)-Leuconodine C: Self-Induced Diastereomeric Anisochronism (SIDA) Phenomenon for Scholarisine G and Leuconodines A and C, Journal of the American Chemical Society, 2015, 137(20), 6712-6724

合成方法 8

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran , Water ; 2.5 h, 40 °C

リファレンス

- Enantioselective Total Syntheses of Leuconolam-Leuconoxine-Mersicarpine Group Monoterpene Indole Alkaloids, Journal of the American Chemical Society, 2013, 135(51), 19127-19130

合成方法 9

はんのうじょうけん

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 16 h, 18 °C

リファレンス

- Enantioselective total syntheses of the alkaloids (-)-rhazinal, (-)-rhazinilam, (-)-leuconolam and (+)-epi-leuconolam, ARKIVOC (Gainesville, 2006, (3), 163-174

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Raw materials

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Preparation Products

- 6,7-Dehydroleuconoxine (1207530-25-3)

- rel-(8aR,12aS,14aS)-8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione (1443338-01-9)

- Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- (93710-27-1)

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- 関連文献

-

1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

93710-27-1 (Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-) 関連製品

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬